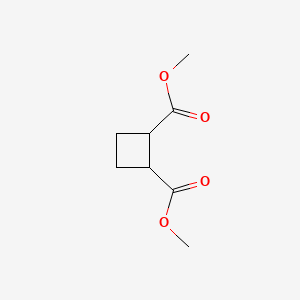

Dimethyl cyclobutane-1,2-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclobutane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPHXFVXUXMCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948947 | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3396-20-1, 2607-03-6 | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS4GT4WQQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Cyclobutane Scaffold

The cyclobutane motif, a four-membered carbocycle, is a privileged structure in medicinal chemistry and materials science. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to constrain the conformation of bioactive molecules, thereby enhancing their binding affinity and metabolic stability. Cyclobutane-containing compounds have found applications as antiviral nucleoside analogues, anti-inflammatory agents, and components of advanced polymers. Dimethyl cyclobutane-1,2-dicarboxylate, existing as both cis and trans isomers, serves as a versatile and crucial building block for the synthesis of these complex molecular architectures. Its diester functionality allows for a wide range of chemical transformations, making it a valuable starting material for the construction of novel therapeutics and functional materials.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform laboratory practice.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through two primary methodologies: [2+2] cycloaddition reactions and cyclization of acyclic precursors , most notably through malonic ester synthesis . Each strategy presents a unique set of advantages and challenges in terms of stereocontrol, scalability, and substrate scope.

| Feature | [2+2] Photocycloaddition | Malonic Ester Synthesis |

| Principle | Light-induced reaction between two alkene-containing molecules. | Intramolecular cyclization of a substituted malonic ester. |

| Stereoselectivity | Can be highly stereoselective, depending on the substrates and reaction conditions. | Not inherently stereoselective for the 1,2-dicarboxylate. Primarily yields 1,1-disubstituted cyclobutanes which require further steps. |

| Key Advantages | Direct access to the cyclobutane core, potential for high stereocontrol, and can be used for complex structures. | Good yields for the initial cyclobutane-1,1-dicarboxylic acid precursor, utilizes readily available starting materials. |

| Key Limitations | Requires specialized photochemical equipment, potential for side reactions and the formation of multiple isomers, can be difficult to scale up. | Multi-step process to achieve the 1,2-dicarboxylate, use of strong bases, and may have lower overall yields. |

| Typical Starting Materials | Alkenes (e.g., ethylene), α,β-unsaturated esters (e.g., dimethyl maleate), photosensitizer (e.g., acetone). | Diethyl malonate, 1,3-dibromopropane, sodium ethoxide. |

Method 1: [2+2] Photocycloaddition – A Direct Approach to the Cyclobutane Ring

The [2+2] photocycloaddition is a powerful and elegant method for the direct construction of cyclobutane rings. This reaction involves the light-induced union of two alkene-containing molecules. The stereochemical outcome of the reaction is a key consideration and is dependent on the nature of the excited state (singlet or triplet) of the alkene.

Mechanistic Insights

The photochemical [2+2] cycloaddition can proceed through different mechanistic pathways, primarily involving either a singlet or a triplet excited state of one of the alkene partners.

-

Singlet Excited State: This pathway is often concerted and stereospecific, meaning the stereochemistry of the starting alkenes is retained in the cyclobutane product.

-

Triplet Excited State: This pathway typically proceeds through a stepwise mechanism involving a 1,4-diradical intermediate. This allows for bond rotation in the intermediate, which can lead to a mixture of stereoisomers. The use of a triplet photosensitizer, such as acetone or benzophenone, is common to facilitate the formation of the triplet excited state.

Caption: Triplet-sensitized photochemical [2+2] cycloaddition workflow.

Experimental Protocol: Synthesis of this compound via Photocycloaddition

This protocol describes the synthesis of a mixture of cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate from dimethyl maleate and ethylene using a photosensitizer.

Materials:

-

Dimethyl maleate

-

Ethylene gas

-

Acetone (as photosensitizer and solvent)

-

Photochemical reactor equipped with a medium-pressure mercury lamp and a quartz immersion well.

Procedure:

-

Reaction Setup: A solution of dimethyl maleate in acetone is placed in the photochemical reactor. The solution should be purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

Introduction of Ethylene: Ethylene gas is bubbled through the solution at a steady rate. The reaction is typically carried out at or below room temperature to favor the cycloaddition over polymerization of ethylene.

-

Irradiation: The solution is irradiated with the medium-pressure mercury lamp. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of dimethyl maleate), the excess ethylene is vented, and the acetone is removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of cis- and trans-isomers, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Malonic Ester Synthesis – A Classic Cyclization Strategy

The malonic ester synthesis provides an alternative, albeit more indirect, route to cyclobutane dicarboxylic acids. This method involves the alkylation of diethyl malonate followed by intramolecular cyclization to form a cyclobutane-1,1-dicarboxylate, which can then be further manipulated to yield the desired 1,2-disubstituted product.

Mechanistic Rationale

The core of this synthesis relies on the acidity of the α-hydrogens of diethyl malonate, which can be readily deprotonated by a strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkylating agent. For the synthesis of a cyclobutane ring, a bifunctional alkylating agent such as 1,3-dibromopropane is used in a two-step sequence.

Caption: Malonic ester synthesis workflow for cyclobutane derivatives.

Experimental Protocol: Synthesis of Cyclobutane-1,2-dicarboxylic Acid and Subsequent Esterification

This protocol outlines the synthesis of the dicarboxylic acid precursor via the malonic ester route, followed by esterification to the dimethyl ester.[8]

Part A: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Sodium metal

-

Absolute ethanol

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Reaction: Diethyl malonate and 1,3-dibromopropane are added to the flask. The sodium ethoxide solution is then added dropwise while maintaining the reaction temperature at 60-65°C.

-

Cyclization: After the addition is complete, the reaction mixture is heated on a steam bath until the reaction is complete (neutral to phenolphthalein).

-

Work-up and Purification: Water is added to dissolve the sodium bromide precipitate, and the ethanol is removed by distillation. The diethyl cyclobutane-1,1-dicarboxylate is then purified by steam distillation followed by extraction with ether.

Part B: Hydrolysis to Cyclobutane-1,1-dicarboxylic Acid

Materials:

-

Diethyl cyclobutane-1,1-dicarboxylate

-

Potassium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Saponification: The diethyl cyclobutane-1,1-dicarboxylate is refluxed with a solution of potassium hydroxide in ethanol to hydrolyze the esters.

-

Acidification: After removing the ethanol, the residue is dissolved in water and acidified with hydrochloric acid to precipitate the dicarboxylic acid.

-

Purification: The crude cyclobutane-1,1-dicarboxylic acid is purified by recrystallization from hot ethyl acetate.

Part C: Esterification to this compound

Note: The conversion of the 1,1-dicarboxylic acid to the 1,2-dicarboxylic acid is a more complex process involving multiple steps and is not detailed here. The following is a general procedure for the esterification of the corresponding 1,2-dicarboxylic acid, which can be obtained through other synthetic routes.

Materials:

-

Cyclobutane-1,2-dicarboxylic acid (cis or trans)

-

Methanol

-

Sulfuric acid (catalytic amount)

Procedure:

-

Reaction: The cyclobutane-1,2-dicarboxylic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added.

-

Reflux: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in ether and washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by distillation or chromatography.

Characterization of this compound Isomers

The successful synthesis of this compound requires thorough characterization to confirm the structure and determine the stereochemistry of the product(s).

| Property | cis-Dimethyl Cyclobutane-1,2-dicarboxylate | trans-Dimethyl Cyclobutane-1,2-dicarboxylate |

| Molecular Formula | C₈H₁₂O₄[9] | C₈H₁₂O₄[10] |

| Molecular Weight | 172.18 g/mol [9] | 172.18 g/mol [10] |

| ¹H NMR (CDCl₃, δ) | ~3.7 (s, 6H, -OCH₃), ~3.2-3.4 (m, 2H, -CH-CO), ~2.0-2.4 (m, 4H, -CH₂-) | ~3.6 (s, 6H, -OCH₃), ~2.9-3.1 (m, 2H, -CH-CO), ~2.1-2.5 (m, 4H, -CH₂-) |

| ¹³C NMR (CDCl₃, δ) | ~174 (C=O), ~52 (-OCH₃), ~42 (-CH-CO), ~22 (-CH₂-) | ~173 (C=O), ~51 (-OCH₃), ~45 (-CH-CO), ~25 (-CH₂-) |

| Mass Spectrum (m/z) | 172 (M⁺), 141, 113, 81 | 172 (M⁺), 141, 113, 81 |

| IR (cm⁻¹) | ~2950 (C-H), ~1735 (C=O), ~1170 (C-O) | ~2950 (C-H), ~1730 (C=O), ~1175 (C-O) |

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and the specific instrument used. The data presented here are approximate values for illustrative purposes.

Conclusion and Future Outlook

The synthesis of this compound remains a topic of significant interest due to the importance of the cyclobutane scaffold in various fields. While both [2+2] photocycloaddition and malonic ester synthesis are viable routes, the choice of method will depend on the specific requirements of the researcher, including the desired stereochemistry, scalability, and available equipment. Future developments in this area are likely to focus on the development of more efficient and stereoselective catalytic methods, including asymmetric catalysis, to provide enantiomerically pure cyclobutane building blocks for the synthesis of chiral drugs and materials. The continued exploration of novel synthetic methodologies will undoubtedly expand the utility of this compound and its derivatives in cutting-edge research and development.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Cyclobutanedicarboxylic acid 1,2-dimethyl ester | 3396-20-1 - ChemPacific [chempacific-zhejiang.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling Stereochemistry: An In-depth Technical Guide to the NMR Analysis of Dimethyl Cyclobutane-1,2-dicarboxylate

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. The cyclobutane ring, a common motif in pharmacologically active compounds, presents a unique stereochemical challenge. Its puckered, non-planar conformation gives rise to subtle yet significant differences in the nuclear magnetic resonance (NMR) spectra of its diastereomers. This guide provides a comprehensive exploration of the NMR data for the cis and trans isomers of dimethyl cyclobutane-1,2-dicarboxylate, offering field-proven insights into the experimental choices and data interpretation that enable unambiguous stereochemical assignment.

The Significance of Stereochemistry in Cyclobutane Systems

The spatial arrangement of substituents on a cyclobutane ring profoundly influences a molecule's biological activity and physical properties. In the case of this compound, two diastereomers exist: a cis isomer where the methoxycarbonyl groups are on the same face of the ring, and a trans isomer where they are on opposite faces. The trans isomer is chiral and exists as a pair of enantiomers.

The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for the substituents, which are in dynamic equilibrium. This conformational flexibility, coupled with the through-bond and through-space interactions of the protons and carbons, results in unique NMR signatures for each isomer.

Synthesis of this compound

A common route to synthesizing cyclobutane-1,2-dicarboxylic acids is through the [2+2] photocycloaddition of maleic or fumaric acid derivatives. For the dimethyl ester, a plausible synthetic pathway involves the esterification of the corresponding diacid, which can be obtained through various methods, including the hydrolysis of a cyclic anhydride precursor.

Experimental Protocol: Esterification of Cyclobutane-1,2-dicarboxylic Acid

-

Dissolution: Dissolve cyclobutane-1,2-dicarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of diacid).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05 eq), dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl ester.

-

Purification: Purify the product by flash column chromatography on silica gel.

Core Principles of NMR Analysis of Substituted Cyclobutanes

The interpretation of the NMR spectra of substituted cyclobutanes is guided by several key principles:

-

Chemical Shift: The electron-withdrawing nature of the methoxycarbonyl groups deshields the adjacent methine protons (H1 and H2) and carbons (C1 and C2). The chemical shifts of the methylene protons (H3 and H4) are also influenced by the stereochemistry of the substituents.

-

Coupling Constants: Vicinal coupling constants (³JHH) are particularly informative. The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In cyclobutanes, cis and trans vicinal couplings can be of similar magnitude, making assignments challenging without further experiments.

-

Symmetry: The symmetry of the molecule dictates the number of unique NMR signals. The cis isomer possesses a plane of symmetry, leading to a simpler spectrum than the less symmetric trans isomer.

1H NMR Analysis: A Comparative Study

The 1H NMR spectra of the cis and trans isomers of this compound are expected to show distinct differences, primarily in the chemical shifts and coupling patterns of the ring protons.

cis-Dimethyl Cyclobutane-1,2-dicarboxylate

Due to the plane of symmetry in the cis isomer, the two methine protons (H1 and H2) are chemically equivalent, as are the two methoxy groups. The four methylene protons are also chemically equivalent in pairs. This results in a simplified spectrum.

Expected 1H NMR Signals for the cis-Isomer:

-

A singlet for the six protons of the two equivalent methoxy groups.

-

A multiplet for the two equivalent methine protons.

-

One or more multiplets for the four methylene protons.

trans-Dimethyl Cyclobutane-1,2-dicarboxylate

The trans isomer lacks a plane of symmetry, making the two methine protons and the two methoxy groups chemically inequivalent. This leads to a more complex 1H NMR spectrum.

Expected 1H NMR Signals for the trans-Isomer:

-

Two distinct singlets for the protons of the two inequivalent methoxy groups.

-

Two distinct multiplets for the two inequivalent methine protons.

-

Multiple multiplets for the four methylene protons, which are all chemically inequivalent.

13C NMR Analysis: Probing the Carbon Skeleton

The 13C NMR spectra provide valuable information about the carbon framework of the molecule.

cis-Dimethyl Cyclobutane-1,2-dicarboxylate

The symmetry of the cis isomer results in fewer signals in the 13C NMR spectrum compared to the trans isomer.

Expected 13C NMR Signals for the cis-Isomer:

-

One signal for the two equivalent carbonyl carbons.

-

One signal for the two equivalent methine carbons.

-

One signal for the two equivalent methylene carbons.

-

One signal for the two equivalent methoxy carbons.

trans-Dimethyl Cyclobutane-1,2-dicarboxylate

The lack of symmetry in the trans isomer leads to a greater number of signals.

Expected 13C NMR Signals for the trans-Isomer:

-

Two signals for the two inequivalent carbonyl carbons.

-

Two signals for the two inequivalent methine carbons.

-

Two signals for the two inequivalent methylene carbons.

-

Two signals for the two inequivalent methoxy carbons.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals, especially for the more complex trans isomer.

COSY (Correlation Spectroscopy)

COSY experiments reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons around the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates proton signals with their directly attached carbon signals. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying the quaternary carbonyl carbons and for confirming the overall connectivity of the molecule.

Data Summary and Visualization

The following tables summarize the expected NMR data for the cis and trans isomers of this compound.

Table 1: Expected 1H NMR Data

| Isomer | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| cis | -OCH3 | ~3.7 | s (6H) |

| H1/H2 | 2.8 - 3.2 | m (2H) | |

| H3/H4 | 1.8 - 2.4 | m (4H) | |

| trans | -OCH3 | ~3.7 (two signals) | s (3H), s (3H) |

| H1/H2 | 2.8 - 3.2 (two signals) | m (1H), m (1H) | |

| H3/H4 | 1.8 - 2.4 (multiple signals) | m (4H) |

Table 2: Expected 13C NMR Data

| Isomer | Carbon | Expected Chemical Shift (ppm) |

| cis | C=O | 170 - 175 |

| C1/C2 | 45 - 55 | |

| C3/C4 | 20 - 30 | |

| -OCH3 | 50 - 55 | |

| trans | C=O | 170 - 175 (two signals) |

| C1/C2 | 45 - 55 (two signals) | |

| C3/C4 | 20 - 30 (two signals) | |

| -OCH3 | 50 - 55 (two signals) |

Molecular Structures and Stereochemistry

Caption: 2D representation of the cis and trans isomers of this compound.

Experimental Workflow for Stereochemical Determination

Caption: A typical workflow for the stereochemical determination of substituted cyclobutanes using NMR spectroscopy.

Conclusion

The comprehensive analysis of this compound using a combination of 1D and 2D NMR techniques provides a robust methodology for the unambiguous determination of its stereochemistry. The distinct spectral features of the cis and trans isomers, arising from their different symmetry and conformational properties, serve as reliable fingerprints for their identification. This guide underscores the power of NMR spectroscopy as an indispensable tool for researchers in organic chemistry and drug development, enabling the precise structural elucidation that is critical for advancing scientific discovery.

An In-depth Technical Guide to the Physical Properties of Dimethyl Cyclobutane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Dimethyl cyclobutane-1,2-dicarboxylate, a seemingly simple diester, holds significant interest for researchers in organic synthesis and drug development. Its rigid cyclobutane core, substituted with two methyl ester groups, provides a compact and stereochemically defined scaffold. This structure is an attractive building block for the synthesis of complex molecules with potential therapeutic applications. The stereoisomerism of this compound, existing as both cis and trans isomers, further expands its utility, offering distinct spatial arrangements of the ester functionalities. A thorough understanding of the physical properties of these isomers is paramount for their effective synthesis, purification, characterization, and application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailing experimental methodologies for their determination and offering insights into the practical implications of these characteristics.

Molecular Structure and Isomerism

This compound possesses the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1][2][3] The core of the molecule is a four-membered cyclobutane ring, which imparts significant ring strain and influences the molecule's conformation and reactivity. The two methyl ester groups at the 1 and 2 positions can be arranged on the same side of the ring, forming the cis isomer, or on opposite sides, resulting in the trans isomer. This stereochemical difference has a profound impact on the physical properties and potential applications of each isomer.

Key Physical Properties

A comparative summary of the key physical properties of the cis and trans isomers of this compound is presented below. It is important to note that while experimental data for some properties are available, others are based on computational predictions from reliable chemical databases.

| Property | cis-Dimethyl Cyclobutane-1,2-dicarboxylate | trans-Dimethyl Cyclobutane-1,2-dicarboxylate |

| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol |

| Appearance | Light yellow liquid (predicted) | Colorless liquid |

| Melting Point | Not available in searched literature. The parent cis-dicarboxylic acid has a melting point of 133-139 °C, suggesting the ester may be a low-melting solid or a liquid at room temperature. | -20 °C |

| Boiling Point | 225 °C | 225 °C |

| Density | 1.177 g/cm³ | 1.177 g/cm³ |

| Solubility | Soluble in many organic solvents (qualitative). Quantitative data not readily available. | Soluble in many organic solvents (qualitative). Quantitative data not readily available. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of the isomers. The symmetry and spatial arrangement of the protons and carbons in the cyclobutane ring lead to distinct chemical shifts and coupling constants.

cis-Isomer:

-

¹H NMR: Due to the plane of symmetry in the cis isomer, the two methine protons (CH-COOCH₃) and the two sets of methylene protons (CH₂) are chemically equivalent, leading to a simpler spectrum.

-

¹³C NMR: Similarly, the carbon spectrum will show fewer signals corresponding to the methine, methylene, carbonyl, and methyl carbons due to symmetry.

trans-Isomer:

-

¹H NMR: The absence of a plane of symmetry in the trans isomer renders the methine and methylene protons chemically non-equivalent, resulting in a more complex splitting pattern.

-

¹³C NMR: The carbon spectrum of the trans isomer will exhibit a greater number of signals compared to the cis isomer, reflecting the lower symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in the molecule. Both cis and trans isomers will exhibit characteristic absorption bands for:

-

C=O stretch (ester): A strong absorption band typically in the region of 1730-1750 cm⁻¹.

-

C-O stretch (ester): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-H stretch (alkane): Absorptions around 2850-3000 cm⁻¹.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to differences in their vibrational modes, which can aid in their differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For both isomers, the molecular ion peak [M]⁺ is expected at m/z 172. Common fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 141, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 113.[1][4] The relative intensities of these fragment ions may differ slightly between the cis and trans isomers.

Synthesis and Isomer Separation

The most common method for synthesizing this compound is through the Fischer esterification of the corresponding cyclobutane-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[2]

General Fischer Esterification Protocol

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclobutane-1,2-dicarboxylic acid (either the cis or trans isomer) and an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the excess methanol is typically removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

Isomer Separation

If the starting dicarboxylic acid is a mixture of cis and trans isomers, the resulting product will also be a mixture. The separation of these stereoisomers can typically be achieved by column chromatography on silica gel, exploiting the subtle differences in their polarity. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed.

Experimental Determination of Physical Properties

Accurate determination of the physical properties of this compound is crucial for its characterization and quality control.

Melting and Boiling Point Determination

-

Melting Point: For solid samples, the melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated gradually. The temperature range over which the solid melts is recorded.

-

Boiling Point: The boiling point is determined by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.

Density Measurement

The density of the liquid esters can be determined by accurately measuring the mass of a known volume of the liquid using a pycnometer or a graduated cylinder and a balance. The density is then calculated as mass divided by volume.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: A small amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

-

IR Spectroscopy: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

-

Mass Spectrometry: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using a direct infusion or a gas chromatography inlet.

Conclusion

The physical properties of cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate are fundamental to their application in scientific research and development. This guide has provided a detailed overview of these properties, including molecular structure, key physical constants, and spectroscopic characteristics. Furthermore, standardized experimental protocols for their synthesis and characterization have been outlined. A comprehensive understanding of these parameters will empower researchers to effectively utilize these versatile building blocks in the design and synthesis of novel molecules with desired functionalities.

References

Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Dimethyl Cyclobutane-1,2-dicarboxylate for Advanced Research

In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a scaffold of significant interest. Its unique structural properties—including a puckered three-dimensional conformation, extended C-C bond lengths, and notable chemical stability despite its inherent strain—offer medicinal chemists a powerful tool for molecular design.[1][2] Cyclobutane moieties are increasingly incorporated into drug candidates to enhance metabolic stability, impose conformational restriction on flexible molecules, serve as bioisosteres for larger or more metabolically labile groups, and strategically orient pharmacophoric elements to optimize target binding.[1][2]

Within this chemical class, this compound serves as a fundamental building block and a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a detailed technical overview of this compound, focusing on its isomeric forms, physicochemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Compound Identification and Physicochemical Properties

This compound is not a single entity but exists as distinct stereoisomers, primarily cis and trans forms. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclobutane ring defines their chemical and physical properties, and critically, their Chemical Abstracts Service (CAS) numbers. It is imperative for researchers to use the correct isomer-specific CAS number to ensure procurement of the appropriate starting material.

A general CAS number, 3396-20-1 , is often used in supplier catalogs and databases to refer to the compound without specifying its stereochemistry, or sometimes defaults to the trans isomer.[3][4][5][6][7] However, for precise synthetic applications, the isomer-specific numbers are essential.

| Identifier | General / Unspecified | cis-isomer | trans-isomer |

| CAS Number | 3396-20-1 [3][4][6] | 2607-03-6 [8][9][10] | 7371-67-7 [11][12][13] |

| IUPAC Name | This compound[3][14] | dimethyl (1R,2S)-cyclobutane-1,2-dicarboxylate[10][15] | dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate[11] |

| Molecular Formula | C₈H₁₂O₄[3][6] | C₈H₁₂O₄[8][9] | C₈H₁₂O₄[11] |

| Molecular Weight | 172.18 g/mol [3][4][14] | 172.18 g/mol [8][10] | 172.18 g/mol [11] |

| Boiling Point | 225 °C[5][10] | 225 °C[10] | 225 °C[13] |

| Density | ~1.177 g/cm³[5][10] | 1.177 g/cm³[10] | N/A |

| Flash Point | 106 °C[5][10] | 106 °C[10] | N/A |

Note: Physical properties such as boiling point and density are often reported for the mixture or a specific isomer without clear distinction in some sources. The values provided are representative.

Synthesis Methodologies: A Protocol-Driven Approach

The most direct and common route for synthesizing this compound is the Fischer esterification of the corresponding cyclobutane-1,2-dicarboxylic acid. The choice of the starting diacid (cis or trans) directly dictates the stereochemistry of the resulting diester product. This method is favored for its simplicity and use of readily available reagents.

Protocol: Fischer Esterification of Cyclobutane-1,2-dicarboxylic Acid

This protocol describes a general procedure. The specific isomer of the starting material will yield the corresponding diester isomer.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

Cyclobutane-1,2-dicarboxylic acid (cis or trans isomer)

-

Methanol (anhydrous), excess

-

Sulfuric acid (concentrated), catalytic amount

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Magnesium sulfate or Sodium sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, suspend cyclobutane-1,2-dicarboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting diacid is consumed (usually 4-12 hours). Causality: Heating under reflux accelerates the reaction rate by providing the necessary activation energy for the esterification, which is an equilibrium-controlled process. Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis and Characterization

Confirming the structure and purity of the synthesized diester is critical. Standard spectroscopic methods are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique is invaluable for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the cyclobutane ring protons and the methyl ester protons will differ due to their distinct magnetic environments. The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.7 ppm, while the ring protons will present as complex multiplets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. One would expect to see signals for the carbonyl carbon (~170-175 ppm), the methoxy carbon (~50-55 ppm), and the distinct carbons of the cyclobutane ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 172.18).[6][16] Fragmentation patterns can further help confirm the structure.

-

Infrared Spectroscopy (IR): A strong absorption band characteristic of the C=O stretch of the ester functional group will be prominent around 1730-1740 cm⁻¹.[13]

Applications in Research and Drug Development

This compound is not typically a final drug product but rather a key intermediate. Its utility stems from the rigid, three-dimensional scaffold it provides.

-

Precursor for Complex Molecules: The diester can be hydrolyzed back to the diacid or reduced to the corresponding diol. The ester groups can also be converted to amides or other functional groups, serving as handles for further synthetic elaboration. For instance, its dianion form can react with electrophiles like benzaldehyde to create complex polycyclic structures.[3]

-

Conformational Scaffolding: In drug design, replacing a flexible aliphatic chain or a flat aromatic ring with a cyclobutane core can lock a molecule into a specific bioactive conformation. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target.[1][2]

-

Improving Physicochemical Properties: The introduction of a cyclobutane ring can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a property often correlated with improved solubility, metabolic stability, and overall success in clinical development.[2]

Caption: Role as a versatile precursor in synthetic pathways.

Safety and Handling

While comprehensive hazard information is limited, this compound should be handled with standard laboratory precautions for organic chemicals.[3] It may cause skin, eye, and respiratory irritation.[10] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical tool for researchers engaged in organic synthesis and drug discovery. A thorough understanding of its isomeric forms, each identified by a unique CAS number, is fundamental to its effective use. Its utility as a rigid, three-dimensional scaffold allows for the creation of novel molecules with potentially enhanced pharmacological profiles. By following established synthetic protocols and employing standard analytical techniques for characterization, scientists can confidently integrate this versatile building block into their research programs to explore new frontiers in medicinal chemistry.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Buy this compound | 3396-20-1 [smolecule.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chembk.com [chembk.com]

- 6. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 7. This compound [drugfuture.com]

- 8. calpaclab.com [calpaclab.com]

- 9. cis-1,2-Cyclobutanedicarboxylic acid dimethyl ester, CasNo.2607-03-6 BOC Sciences United States [bocscichem.lookchem.com]

- 10. CIS-1,2-CYCLOBUTANEDICARBOXYLIC ACID DIMETHYL ESTER | 2607-03-6 [amp.chemicalbook.com]

- 11. trans-1,2-dimethyl-cyclobutane-1,2-dicarboxylate 97% | CAS: 7371-67-7 | AChemBlock [achemblock.com]

- 12. 7371-67-7|trans-Dimethyl cyclobutane-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 13. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 14. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Stereoisomers of Dimethyl Cyclobutane-1,2-dicarboxylate

This guide provides a comprehensive technical overview of the stereoisomers of dimethyl cyclobutane-1,2-dicarboxylate, a key structural motif in medicinal chemistry and materials science. We will delve into the synthesis, stereochemical analysis, and separation of these isomers, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereoisomerism in Cyclobutane Scaffolds

Cyclobutane derivatives are prevalent in numerous biologically active compounds and advanced materials. The rigid, puckered four-membered ring introduces specific spatial arrangements of substituents, making stereochemistry a critical determinant of a molecule's function. In the case of this compound, three distinct stereoisomers exist: a meso cis-isomer and a pair of enantiomeric trans-isomers. Understanding and controlling this stereoisomerism is paramount for applications ranging from the development of stereospecific pharmaceuticals to the engineering of polymers with defined three-dimensional structures.

The cis-isomer possesses a plane of symmetry, rendering it achiral. In contrast, the trans-isomers are chiral and exist as a racemic mixture of (1R,2R) and (1S,2S) enantiomers. The distinct spatial relationship between the two ester groups in these isomers leads to significant differences in their physical, chemical, and biological properties.

Synthesis of this compound Stereoisomers

The targeted synthesis of either the cis- or trans-isomers requires distinct synthetic strategies that control the stereochemical outcome of the cyclobutane ring formation or subsequent modifications.

Synthesis of cis-Dimethyl Cyclobutane-1,2-dicarboxylate

The synthesis of the cis-isomer is effectively achieved through a [2+2] cycloaddition reaction, followed by esterification. The key to obtaining the cis stereochemistry is the use of a cyclic starting material that enforces a syn addition.

Workflow for the Synthesis of the cis-Isomer

Caption: Synthetic workflow for cis-dimethyl cyclobutane-1,2-dicarboxylate.

Experimental Protocol: Synthesis of cis-Dimethyl Cyclobutane-1,2-dicarboxylate

Step 1: [2+2] Photocycloaddition to form cis-1,2-Dimethylcyclobutane-1,2-dicarboxylic anhydride [1]

-

In a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a UV lamp, dissolve dimethyl maleic anhydride (1 equivalent) and a photosensitizer such as benzophenone (0.1 equivalents) in a suitable solvent like acetone.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ethylene gas through the solution while irradiating with the UV lamp (λ > 300 nm).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, evaporate the solvent under reduced pressure to yield the crude anhydride.

-

Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices: The use of a photosensitizer is crucial for promoting the triplet state of the anhydride, which then reacts with ethylene in a stepwise fashion that, in this concerted reaction, favors the formation of the thermodynamically stable cis-fused ring system. The low temperature helps to minimize side reactions.

Step 2: Methanolysis of the Anhydride [2]

-

To a solution of cis-1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride (1 equivalent) in anhydrous methanol (a large excess, serving as both reactant and solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting anhydride is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid with a weak base, such as sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain cis-dimethyl cyclobutane-1,2-dicarboxylate. Further purification can be achieved by vacuum distillation.

Causality of Experimental Choices: The acid catalyst protonates one of the carbonyl oxygens of the anhydride, activating it for nucleophilic attack by methanol. Using methanol as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion.

Synthesis of trans-Dimethyl Cyclobutane-1,2-dicarboxylate

The synthesis of the trans-isomer can be achieved stereoselectively through a Lewis acid-catalyzed reaction between a fumaric ester and a ketene acetal.

Workflow for the Synthesis of the trans-Isomer

Caption: Synthetic workflow for trans-dimethyl cyclobutane-1,2-dicarboxylate.

Experimental Protocol: Synthesis of trans-Dimethyl Cyclobutane-1,2-dicarboxylate [3]

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve dimethyl fumarate (1 equivalent) in a dry, non-polar solvent such as dichloromethane.

-

Cool the solution to -78°C.

-

Add a Lewis acid, for example, titanium tetrachloride (TiCl₄, 1.1 equivalents), dropwise.

-

To this mixture, add a solution of ketene diethyl acetal (1.2 equivalents) in dichloromethane dropwise over 30 minutes.

-

Stir the reaction at -78°C for 3-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting intermediate is then hydrolyzed with aqueous acid and subsequently esterified with methanol under acidic conditions (as described in section 2.1, step 2) to yield the trans-dimethyl cyclobutane-1,2-dicarboxylate.

-

Purify the final product by column chromatography or vacuum distillation.

Causality of Experimental Choices: The Lewis acid coordinates to the carbonyl oxygen of the dimethyl fumarate, lowering its LUMO and activating it for nucleophilic attack by the ketene acetal. The trans geometry of the starting fumarate is retained in the product due to the concerted nature of the cycloaddition.

Spectroscopic and Chromatographic Characterization

Distinguishing between the cis and trans isomers, and resolving the trans enantiomers, requires a combination of spectroscopic and chromatographic techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the cis and trans isomers due to their distinct symmetries.

Expected NMR Data

| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key Differentiating Features |

| cis | Methine (CH-CO₂Me): ~3.1-3.3 (m, 2H)Methylene (CH₂): ~2.0-2.4 (m, 4H)Methyl (OCH₃): ~3.7 (s, 6H) | Carbonyl (C=O): ~173-175Methine (CH-CO₂Me): ~40-42Methylene (CH₂): ~22-24Methyl (OCH₃): ~51-52 | Due to the plane of symmetry, the two methine protons are chemically equivalent, as are the two methyl groups of the esters, and the four methylene protons appear as a complex multiplet. |

| trans | Methine (CH-CO₂Me): ~2.9-3.1 (m, 2H)Methylene (CH₂): two distinct multiplets ~1.9-2.3 (4H)Methyl (OCH₃): ~3.65 (s, 6H) | Carbonyl (C=O): ~174-176Methine (CH-CO₂Me): ~41-43Methylene (CH₂): ~23-25Methyl (OCH₃): ~51-52 | The C₂ axis of symmetry makes the two methine protons and the two ester methyl groups equivalent. However, the methylene protons are diastereotopic, leading to more complex splitting patterns compared to the cis isomer. The methine protons in the trans isomer are typically found slightly upfield compared to the cis isomer.[4] |

Trustworthiness of Data: The predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous cyclobutane systems.[4][5] The key differentiator lies in the multiplicity and symmetry-derived equivalence of the signals.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution of the trans-Isomer

The separation of the (1R,2R) and (1S,2S) enantiomers of the trans-isomer is achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose carbamates, are highly effective for this purpose.[6][7]

Workflow for Chiral HPLC Separation

Caption: Workflow for the chiral separation of trans-enantiomers by HPLC.

Experimental Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: Ambient.

Procedure:

-

Prepare a standard solution of the racemic trans-dimethyl cyclobutane-1,2-dicarboxylate in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution profile. Two distinct peaks corresponding to the two enantiomers should be observed.

-

Optimize the separation by adjusting the percentage of isopropanol in the mobile phase. A lower percentage of isopropanol will generally lead to longer retention times and better resolution.

Causality of Experimental Choices: Chiral stationary phases provide a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities.[8] This difference in interaction energy leads to different retention times, allowing for their separation. The choice of a polysaccharide-based column is based on their proven broad applicability for resolving a wide range of racemates, including esters.[9][10]

X-ray Crystallography: Unambiguous Stereochemical Assignment

The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to relieve torsional strain.[12] In the cis-isomer, the two ester groups will both be in pseudo-equatorial or one pseudo-axial and one pseudo-equatorial positions on the same face of the ring. In the more stable conformation of the trans-isomer, the two bulky ester groups will reside in pseudo-diequatorial positions on opposite faces of the ring to minimize steric hindrance.

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of three-dimensional molecular architecture. The ability to selectively synthesize, characterize, and separate these isomers is a fundamental requirement for their application in drug discovery and materials science. The methodologies outlined in this guide provide a robust framework for researchers to confidently work with these valuable chemical entities.

References

- 1. prepchem.com [prepchem.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. DE59801502D1 - Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. eijppr.com [eijppr.com]

- 8. researchgate.net [researchgate.net]

- 9. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

cis/trans isomerization of dimethyl cyclobutane-1,2-dicarboxylate

An In-depth Technical Guide to the Cis/Trans Isomerization of Dimethyl Cyclobutane-1,2-dicarboxylate

Introduction

In the landscape of stereochemistry, the conformational dynamics of cyclic systems present a foundational area of study with profound implications for drug development and materials science. The cyclobutane ring, a motif present in numerous natural products and synthetic molecules, is characterized by significant ring strain, which governs its reactivity and the spatial arrangement of its substituents.[1][2] This guide provides a detailed examination of the , a model compound for exploring the principles of stereochemical inversion in four-membered ring systems.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causal mechanisms behind the isomerization, offering field-proven insights into experimental design and analysis. We will explore the thermodynamic and kinetic principles that dictate the equilibrium between the cis and trans diastereomers, detail the primary mechanism of base-catalyzed epimerization, and provide robust, self-validating experimental protocols for inducing, monitoring, and characterizing this transformation.

Foundational Principles: Stability and Isomeric Preference

The core of this topic rests on the relative thermodynamic stability of the cis and trans isomers of 1,2-disubstituted cyclobutanes. Unlike some 1,3-disubstituted systems where the cis isomer can be more stable, for 1,2-disubstituted cyclobutanes, the trans isomer is generally the thermodynamically favored product.[3]

Causality: The preference for the trans configuration is rooted in minimizing steric strain. In the cis isomer, the two bulky methyl carboxylate groups are forced onto the same face of the puckered cyclobutane ring, leading to significant van der Waals repulsion (steric hindrance). In contrast, the trans isomer places these groups on opposite faces, allowing for greater spatial separation and a lower overall energy state. The isomerization process is therefore an equilibration driven towards the more stable trans diastereomer.

Diagram 1: Relative Stability of Isomers

This diagram illustrates the energy landscape comparing the less stable cis isomer to the more stable trans isomer, which represents the thermodynamic product.

Caption: Energy diagram showing the higher energy of the cis isomer relative to the more stable trans isomer.

Mechanism of Isomerization: Base-Catalyzed Epimerization

The most common and efficient method for achieving cis/trans isomerization in this system is through base-catalyzed epimerization. This process relies on the acidity of the α-proton (the proton on the carbon atom adjacent to the carbonyl group of the ester).

Mechanistic Causality:

-

Deprotonation: A suitable base, such as sodium methoxide (NaOMe) in methanol, abstracts an α-proton from either C1 or C2 of the cyclobutane ring. This step is possible because the electron-withdrawing nature of the adjacent ester group stabilizes the resulting negative charge.

-

Enolate Formation: The abstraction of the proton results in the formation of a planar enolate intermediate. The planarity of this intermediate is key; the stereochemical information at the carbon that was deprotonated is temporarily lost.

-

Reprotonation: The enolate can then be reprotonated by a proton source, typically the conjugate acid of the base (methanol in this case). Since the enolate is planar, the proton can be added back to the α-carbon from either face.

-

Protonation from the original face regenerates the starting isomer.

-

Protonation from the opposite face results in the inversion of stereochemistry at that carbon, converting a cis isomer to a trans isomer (or vice versa).

-

This process is reversible. Over time, under equilibrium conditions, the reaction mixture will accumulate the more thermodynamically stable trans isomer.[4] This is a classic example of a reaction under thermodynamic control .[5][6][7]

Diagram 2: Base-Catalyzed Epimerization Mechanism

This diagram details the step-by-step chemical transformation from the cis isomer to the trans isomer via a planar enolate intermediate.

Caption: The mechanism of base-catalyzed epimerization for cis/trans isomerization.

Experimental Protocol: Monitoring Isomerization via GC-MS

This protocol provides a self-validating system for inducing and quantifying the isomerization from the cis to the trans isomer. The use of Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation and identification of the two diastereomers over time.[8][9]

Materials and Equipment

-

cis-Dimethyl cyclobutane-1,2-dicarboxylate

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe), 0.5 M solution in MeOH

-

Glacial Acetic Acid (for quenching)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with stir bar

-

Reflux condenser and heating mantle

-

GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

-

NMR Spectrometer (for final product verification)

Step-by-Step Methodology

-

Reaction Setup:

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add cis-dimethyl cyclobutane-1,2-dicarboxylate (1.0 g, 5.81 mmol).

-

Dissolve the starting material in 20 mL of anhydrous methanol.

-

Rationale: Methanol is chosen as the solvent to be compatible with the methoxide base and the methyl ester functional groups, preventing transesterification.

-

-

Initiation and Monitoring:

-

Take an initial sample (T=0) by withdrawing ~0.1 mL of the solution, quenching it immediately in a vial containing 1 mL of ethyl acetate and a drop of glacial acetic acid.

-

Add the sodium methoxide solution (2.0 mL, 1.0 mmol) to the reaction flask.

-

Heat the reaction mixture to a gentle reflux (~65°C) with stirring.

-

Rationale: Refluxing provides the necessary activation energy to overcome the kinetic barrier and allows the system to reach thermodynamic equilibrium more quickly.[4][7]

-

-

Time-Course Sampling:

-

At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw ~0.1 mL aliquots from the reaction.

-

Immediately quench each aliquot in a prepared vial containing 1 mL of ethyl acetate and one drop of glacial acetic acid.

-

Rationale (Quenching): The acetic acid neutralizes the sodium methoxide catalyst, instantly stopping the isomerization and "freezing" the isomeric ratio at that specific time point. This is critical for accurate kinetic analysis.

-

-

Workup of Samples for GC-MS:

-

To each quenched sample vial, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acetic acid.

-

Vortex the vial, allow the layers to separate, and collect the top organic (ethyl acetate) layer for analysis.

-

Rationale: This simple liquid-liquid extraction removes salts and prepares a clean organic sample suitable for GC-MS injection.

-

-

GC-MS Analysis:

-

Inject 1 µL of each organic sample into the GC-MS.

-

Use a temperature program that effectively separates the cis and trans isomers (e.g., start at 80°C, ramp at 10°C/min to 250°C).

-

The two isomers will have distinct retention times. The mass spectra can be used for confirmation, though they are often very similar for diastereomers.[10]

-

Integrate the peak areas for the cis and trans isomers in the chromatogram to determine their relative ratio at each time point.

-

Diagram 3: Experimental Workflow

This flowchart visualizes the complete experimental process from reaction setup to final data analysis.

Caption: Workflow for monitoring the base-catalyzed isomerization using GC-MS.

Data Analysis and Characterization

Quantitative Analysis

The data obtained from the GC-MS analysis can be summarized to visualize the progression towards thermodynamic equilibrium.

| Time Point | % cis Isomer (Peak Area) | % trans Isomer (Peak Area) | trans:cis Ratio |

| 0 hr | ~99% | <1% | ~0.01 |

| 0.5 hr | 85% | 15% | 0.18 |

| 1 hr | 72% | 28% | 0.39 |

| 2 hr | 55% | 45% | 0.82 |

| 4 hr | 35% | 65% | 1.86 |

| 8 hr | 18% | 82% | 4.56 |

| 24 hr | <10% | >90% | >9.0 |

| Note: The values in this table are representative and will vary based on exact reaction conditions. |

Structural Verification by NMR Spectroscopy

After the reaction has reached equilibrium (e.g., after 24 hours), the bulk reaction mixture can be worked up to isolate the final product mixture, which will be enriched in the trans isomer. ¹H and ¹³C NMR spectroscopy are definitive methods for confirming the structures of the cis and trans isomers.[11][12]

Key Distinguishing Features in ¹H NMR:

-

Cis Isomer: Due to molecular symmetry, the protons at C1/C2 and the methyl groups of the esters are chemically equivalent, often leading to simpler spectra.[13]

-

Trans Isomer: The molecule is less symmetric, which can lead to distinct signals for the C1 and C2 protons and the two methyl ester groups. The coupling constants (J-values) between the protons on the cyclobutane ring can also provide crucial information about their dihedral angles and thus their cis or trans relationship.

Alternative Isomerization Pathway: Photochemical Isomerization

While base-catalyzed epimerization is a thermal, equilibrium-driven process, isomerization can also be induced photochemically.[14][15] This method operates under different principles and may not necessarily lead to the thermodynamic product mixture.

Mechanism: Photochemical isomerization can occur upon UV irradiation, often in the presence of a photosensitizer.[16][17] The absorbed light energy promotes the molecule to an excited state. In this excited state, the rotational barrier of C-C bonds can be lowered, allowing for rotation and subsequent relaxation back to the ground state as either the cis or trans isomer. This process is typically under kinetic control , and the resulting photostationary state (the isomer ratio at equilibrium) depends on the absorption properties of the isomers and their quantum yields of isomerization, not their thermodynamic stability.[5]

Conclusion

The serves as an exemplary system for understanding fundamental principles of stereochemistry. The strong thermodynamic preference for the trans isomer, driven by the minimization of steric strain, allows for a robust and predictable equilibration via a base-catalyzed epimerization mechanism. The experimental protocols detailed herein provide a reliable framework for inducing, monitoring, and characterizing this transformation, leveraging standard analytical techniques like GC-MS and NMR. By understanding the causality behind isomer stability and the kinetics of interconversion, researchers can effectively control and predict the stereochemical outcomes in cyclobutane systems, a critical skill in the rational design of complex molecules for pharmaceutical and materials applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. jackwestin.com [jackwestin.com]

- 7. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. CIS-1,2-CYCLOBUTANEDICARBOXYLIC ACID DIMETHYL ESTER(2607-03-6) 1H NMR [m.chemicalbook.com]

- 14. Buy this compound | 3396-20-1 [smolecule.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. baranlab.org [baranlab.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of Dimethyl Cyclobutane-1,2-dicarboxylate Isomers

This guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of dimethyl cyclobutane-1,2-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core stereochemical principles governing isomer stability, outlines robust experimental methodologies for empirical determination, and explores computational approaches for theoretical validation.

Executive Summary

Foundational Principles: Stereochemistry of 1,2-Disubstituted Cyclobutanes

The thermodynamic stability of cyclobutane derivatives is primarily dictated by the interplay of three types of strain:

-

Angle Strain: The deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°.

-

Torsional Strain (or Eclipsing Strain): The repulsion between electron clouds of adjacent bonds.

-

Steric Strain (or van der Waals Strain): The repulsive interaction between non-bonded atoms or groups in close proximity.

To alleviate torsional strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation.[1] This puckering creates two distinct substituent positions on each carbon: axial-like and equatorial-like.

For 1,2-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is determined by the steric interactions between the substituents.

-

In the cis isomer , both substituents are on the same face of the ring. This forces one substituent into an axial-like position and the other into an equatorial-like position, or results in significant eclipsing interactions between the two groups.[2][3]

-

In the trans isomer , the substituents are on opposite faces of the ring. This allows both bulky groups to adopt more stable, pseudo-equatorial positions, minimizing steric repulsion.[2][3][4]

Therefore, for 1,2-disubstituted cyclobutanes with bulky substituents, such as the methoxycarbonyl groups in this compound, the trans isomer is predicted to be thermodynamically more stable than the cis isomer.[2][3]

Theoretical Determination of Isomer Stability: A Computational Approach

While qualitative principles provide a strong predictive foundation, computational chemistry offers a quantitative measure of the energy difference between isomers. Density Functional Theory (DFT) calculations are a powerful tool for determining the ground-state energies of molecules.

Rationale for Computational Analysis

By calculating the total electronic energy of the optimized geometries of both the cis and trans isomers, the difference in their heats of formation (ΔH) can be determined. This provides a quantitative value for their relative thermodynamic stability.

Hypothetical Computational Workflow

Caption: A typical workflow for computational determination of isomer stability.

Anticipated Quantitative Results

Computational studies on analogous 1,2-disubstituted cyclobutanes consistently show the trans isomer to be lower in energy. For this compound, it is anticipated that the trans isomer would be found to be more stable by approximately 1-3 kcal/mol.

| Isomer | Relative Energy (kcal/mol) |

| cis-dimethyl cyclobutane-1,2-dicarboxylate | 1.0 - 3.0 |

| trans-dimethyl cyclobutane-1,2-dicarboxylate | 0 |

Note: This table presents expected values based on established principles. Actual values would be determined via the computational workflow described.

Experimental Verification of Thermodynamic Stability

The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and analyzing the composition of the resulting mixture. This process, known as equilibration, is typically achieved through base-catalyzed epimerization.

Principle of Base-Catalyzed Epimerization

The protons on the carbons bearing the carboxylate groups (the α-protons) are acidic. In the presence of a strong base, these protons can be reversibly removed to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to the formation of either the cis or the trans isomer. Over time, this reversible process allows the isomers to interconvert, and the system will eventually reach a state of thermodynamic equilibrium. The ratio of the isomers at equilibrium directly reflects their relative thermodynamic stabilities.

Caption: Mechanism of base-catalyzed epimerization for isomer equilibration.

Experimental Protocol: Isomer Equilibration

Objective: To establish a thermodynamic equilibrium between the cis and trans isomers of this compound.

Materials:

-

A sample of either pure cis- or trans-dimethyl cyclobutane-1,2-dicarboxylate, or a mixture of the two.

-

Anhydrous methanol

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve a known quantity of this compound in anhydrous methanol.

-

Initiation of Equilibration: Add a catalytic amount of sodium methoxide solution to the flask. A typical starting point is 0.1 equivalents relative to the diester.

-